Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate
Overview
Description
Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate is an organic compound with the molecular formula C11H8F6O2. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetate group.
Mechanism of Action
Target of Action
Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate, also known as 3,5-Bis(trifluoromethyl)phenyl acetic acid methyl ester, is a complex organic compound. Compounds with similar structures have been used in the suzuki–miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
Compounds with similar structures have been known to interact with their targets through hydrogen bonding .
Biochemical Pathways
Compounds with similar structures have been used in promoting organic transformations .
Result of Action
Compounds with similar structures have been reported to have inhibitory activity against certain types of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate typically involves the esterification of 3,5-bis(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3,5-bis(trifluoromethyl)benzoic acid.
Reduction: 3,5-bis(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethyl)phenylacetate
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenol
Uniqueness
Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may only have one trifluoromethyl group or different functional groups attached to the phenyl ring .
Biological Activity
Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate is a compound that has garnered attention for its unique structural characteristics and potential biological activities. The presence of trifluoromethyl groups in its structure significantly influences its chemical properties and biological interactions. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing insights into its pharmacological potential.
- Molecular Formula : C12H10F6O2
- Molecular Weight : 300.20 g/mol
- Structure : The compound features a phenyl ring substituted with two trifluoromethyl groups, contributing to its lipophilicity and reactivity in biological systems.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Compounds with similar trifluoromethyl substitutions have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from similar structures have demonstrated MIC values as low as 0.5 µg/mL against S. aureus .
- Biofilm Eradication : Some derivatives have shown effective biofilm eradication with minimum biofilm eradication concentration (MBEC) values around 1 µg/mL .
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. The compound is believed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:
- IC50 Values : Studies have reported IC50 values against COX-1 and COX-2 enzymes, indicating the compound's potential as an anti-inflammatory agent .
The biological activity of this compound is largely attributed to its ability to interact with biological targets through hydrogen bonding and other molecular interactions. The trifluoromethyl groups enhance the electronic properties of the molecule, potentially increasing its binding affinity to target proteins.
Research Findings and Case Studies
Numerous studies have been conducted to explore the biological activities of compounds containing trifluoromethyl groups. Below are key findings relevant to this compound:
Applications in Pharmaceuticals and Agrochemicals
This compound is not only significant for its biological activities but also for its applications in pharmaceuticals and agrochemicals. Its high lipophilicity makes it suitable for drug formulation, while its unique structural features allow it to serve as a building block in synthetic organic chemistry.
Properties
IUPAC Name |
methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O2/c1-19-9(18)4-6-2-7(10(12,13)14)5-8(3-6)11(15,16)17/h2-3,5H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDXSDHDNSBKHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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